4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
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Description
4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H16N4O3S2 and its molecular weight is 412.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity Studies
The synthesis and evaluation of bioactivity of benzenesulfonamide derivatives have been widely explored for their potential in cytotoxic activities and enzyme inhibition. A study by Gul et al. (2016) synthesized a series of benzenesulfonamides that exhibited significant cytotoxic activities, suggesting their potential for further anti-tumor activity studies. These compounds were also found to be strong inhibitors of human cytosolic isoforms, indicating their utility in targeted cancer therapies (Gul et al., 2016).
Anticancer and Anti-Inflammatory Applications
Novel sulfonamide derivatives have been synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Küçükgüzel et al. (2013) synthesized celecoxib derivatives, showcasing their potential as therapeutic agents due to their significant activities across these domains (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of benzenesulfonamide derivatives have been demonstrated through the synthesis of new compounds with significant activities. Hassan et al. (2013) reported the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, showing effective antimicrobial activity against various organisms, suggesting their importance in developing new antimicrobial agents (Hassan et al., 2013).
Antitubercular Activity
Substituted N-(pyrazin-2-yl)benzenesulfonamides have been studied for their antimicrobial activity, particularly against tuberculosis. Bouz et al. (2019) prepared a series of these compounds, highlighting two with good antitubercular activity, underscoring the impact of chemical structure on biological efficacy (Bouz et al., 2019).
VEGFR-2 Inhibitors and Apoptosis Inducers
Ghorab et al. (2017) synthesized novel benzo[g]quinazolin derivatives bearing benzenesulfonamide moiety, evaluated for their inhibitory activity towards VEGFR-2, showcasing potent inhibitory activity and apoptotic inducer effects, indicating their potential in cancer therapy (Ghorab et al., 2017).
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-13-23-17(12-26-13)14-4-6-15(7-5-14)28(24,25)22-11-16-19(21-9-8-20-16)18-3-2-10-27-18/h2-10,12,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZXBZQDGSHCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.